molecular formula C17H17NO4 B14014014 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione CAS No. 65162-02-9

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione

Cat. No.: B14014014
CAS No.: 65162-02-9
M. Wt: 299.32 g/mol
InChI Key: FCVPVXUIZKJYKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

65162-02-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3

InChI Key

FCVPVXUIZKJYKL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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